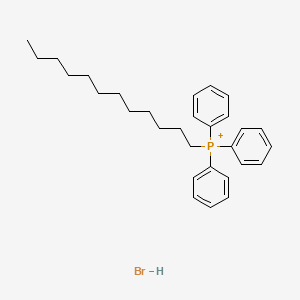
L-Lysine-13C6,15N2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-13C6,15N2 hydrochloride is a stable isotope-labeled compound of L-lysine hydrochloride. It is an essential amino acid for humans, playing a crucial role in various physiological processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6,15N2 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled substrates. The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a medium containing carbon-13 and nitrogen-15 labeled substrates.
Isolation: The labeled lysine is isolated from the fermentation broth.
Purification: The isolated lysine undergoes purification processes to achieve the desired purity level.
Hydrochloride Formation: The purified lysine is then converted to its hydrochloride form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Lysine-13C6,15N2 hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly at the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophilic reagents and appropriate solvents
Major Products
Oxidation: Formation of keto acids.
Reduction: Formation of amines.
Substitution: Formation of substituted lysine derivatives
Scientific Research Applications
L-Lysine-13C6,15N2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for proteomic studies.
Medicine: Used in research related to calcium absorption, diabetes, and gut health.
Industry: Applied in the production of labeled proteins for various industrial applications .
Mechanism of Action
The mechanism of action of L-Lysine-13C6,15N2 hydrochloride involves its incorporation into proteins and other biomolecules. The labeled isotopes allow for precise tracking and quantification in metabolic studies. The acetylation and deacetylation of lysine residues in histones play a crucial role in regulating chromatin organization and gene expression .
Comparison with Similar Compounds
Similar Compounds
L-Lysine hydrochloride: The non-labeled version of the compound.
L-Arginine-13C6,15N4 hydrochloride: Another stable isotope-labeled amino acid used in similar applications.
L-Leucine-13C6,15N hydrochloride: Used in metabolic studies and protein synthesis research
Uniqueness
L-Lysine-13C6,15N2 hydrochloride is unique due to its dual labeling with carbon-13 and nitrogen-15, which provides enhanced sensitivity and accuracy in analytical studies. This dual labeling makes it particularly valuable in complex metabolic and proteomic research .
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
190.59 g/mol |
IUPAC Name |
(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |
InChI Key |
BVHLGVCQOALMSV-GSMNGUNQSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)



![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)


